1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone
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Overview
Description
1-(1-Benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
The synthesis of 1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For industrial production, the process may involve the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired indole derivative in good yield .
Chemical Reactions Analysis
1-(1-Benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
1-(1-Benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are valuable in organic synthesis and drug development.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
1-(1-Benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)ethanone can be compared with other indole derivatives such as:
1-(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)ethanone: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical reactivity and biological activity.
1-(1-Benzyl-5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid: This derivative contains an acetic acid moiety, which can influence its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-(1-benzyl-5-ethoxy-2-methylindol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-23-17-10-11-19-18(12-17)20(15(3)22)14(2)21(19)13-16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKHXWSTXCUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2C(=O)C)C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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